3,4,5-TRIMETHOXY-N-[(3-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-[(3-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a complex organic compound characterized by multiple methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[(3-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with an appropriate amine derivative under acidic conditions to form the amide bond . This is followed by further functionalization steps to introduce the formamido and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[(3-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[(3-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[(3-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with other proteins and enzymes, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3,4,5-TRIMETHOXY-N-[(3-{[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization is particularly noteworthy, making it a valuable compound in anticancer research .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[3-[[(3,4,5-trimethoxybenzoyl)amino]methyl]phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O8/c1-33-21-11-19(12-22(34-2)25(21)37-5)27(31)29-15-17-8-7-9-18(10-17)16-30-28(32)20-13-23(35-3)26(38-6)24(14-20)36-4/h7-14H,15-16H2,1-6H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSDLFXSNAEORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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